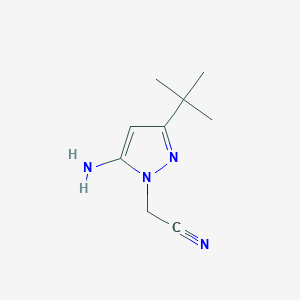

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-amino-3-tert-butylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-9(2,3)7-6-8(11)13(12-7)5-4-10/h6H,5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRHJWGKZYELNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 5-Aminopyrazoles

The most common and versatile approach to synthesize 5-aminopyrazoles involves the reaction between α-cyano ketones (or related nitrile-containing compounds) and hydrazines. This method typically proceeds via the formation of hydrazones followed by cyclization to form the pyrazole ring.

- Stepwise Mechanism:

- Nucleophilic attack: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the α-cyano ketone, forming a hydrazone intermediate.

- Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon, leading to ring closure and formation of the 5-aminopyrazole core.

This approach has been extensively documented for various substituted pyrazoles, including those with bulky groups such as tert-butyl at the 3-position.

Specific Preparation of 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile

Starting Materials and Reaction Conditions

-

- α-cyano ketone derivatives bearing a tert-butyl group at the 3-position.

- Hydrazine hydrate or substituted hydrazines.

-

- Solvent: Ethanol, acetonitrile, or ethanol/dichloromethane mixtures.

- Temperature: Room temperature to reflux.

- Time: Several hours (commonly 5-18 hours depending on substrate and solvent).

For example, benzoylacetonitrile derivatives have been used as starting materials to prepare 5-aminopyrazoles by reaction with hydrazines, which can be adapted for tert-butyl substituted analogs.

Representative Reaction Scheme

| Step | Reagents/Conditions | Product Description |

|---|---|---|

| 1 | α-Cyano ketone with tert-butyl substituent + hydrazine hydrate | Formation of hydrazone intermediate |

| 2 | Cyclization under reflux in ethanol or acetonitrile | 5-Amino-3-(tert-butyl)pyrazole derivative |

| 3 | Isolation by filtration or extraction | Pure this compound |

Alternative and Solid-Phase Synthesis Approaches

Recent advances have introduced solid-phase synthesis techniques and multi-component reactions to improve efficiency and ease of purification:

Solid-phase synthesis: Attachment of intermediates to resin supports (e.g., Wang resin) followed by hydrazine treatment allows for facile purification and combinatorial library synthesis of 5-aminopyrazoles.

Multi-component reactions: One-pot procedures involving 2-sulfonyl- or 2-carbonyl-acetonitrile derivatives with hydrazines under base-promoted conditions have been reported, yielding 5-aminopyrazoles with diverse substitution patterns.

These methods reduce reaction steps and improve yields, making them suitable for preparing substituted pyrazoles like the tert-butyl derivative.

Reaction Optimization and Yields

| Parameter | Typical Condition | Outcome/Notes |

|---|---|---|

| Solvent | Ethanol, acetonitrile, or EtOH/CH2Cl2 | Good solubility, moderate polarity |

| Temperature | Room temperature to reflux | Higher temperatures favor cyclization |

| Reaction time | 5–18 hours | Longer times improve conversion |

| Hydrazine equivalents | 1.0 to 5.0 equiv | Excess hydrazine ensures complete reaction |

| Yield | 60–85% (depending on substrate) | Purity improved by recrystallization or chromatography |

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical hydrazine condensation | α-Cyano ketone + hydrazine hydrate | Reflux in ethanol/acetonitrile | Simple, high yield | Longer reaction times |

| Solid-phase synthesis | Resin-bound intermediates + hydrazine | Room temp to reflux, solid support | Easy purification, combinatorial | Requires resin and specialized setup |

| Multi-component reaction | 2-sulfonyl- or 2-carbonyl-acetonitriles + hydrazine | Base-promoted, one-pot | Efficient, versatile | Substrate scope may vary |

| Modified Knorr-type reaction | Heterocyclic acetonitriles + hydrazine | Controlled temperature, acidic conditions | Selective, good functional group tolerance | Requires careful control of conditions |

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound can be used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile with related compounds:

*Hypothetical formula based on structural analysis.

†Calculated using atomic masses.

Key Observations:

- Hydrophobicity vs. Solubility: The tert-butyl group in the target compound likely reduces aqueous solubility compared to the methoxy-substituted analog (), which benefits from the polar OCH₃ group .

Biological Activity

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 162.19 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds with the pyrazole moiety often exhibit various mechanisms of action, including:

- Antioxidant Activity : Pyrazole derivatives have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory properties.

- Antimicrobial Properties : Pyrazole derivatives have demonstrated activity against various bacterial and fungal strains.

Therapeutic Applications

The biological activities of this compound suggest potential applications in:

- Cancer Therapy : Due to its ability to inhibit cell proliferation in cancer cell lines, this compound may serve as a lead for developing anticancer agents.

- Neurological Disorders : The antioxidant properties might be beneficial in treating neurodegenerative diseases by protecting neuronal cells from damage.

Study 1: Anticancer Activity

A recent study evaluated the efficacy of several pyrazole derivatives, including this compound, against HeLa (cervical cancer) and L929 (normal fibroblast) cells. The results indicated that the compound significantly inhibited the growth of HeLa cells while exhibiting minimal toxicity to L929 cells, highlighting its potential as a selective anticancer agent .

Study 2: Anti-inflammatory Effects

In another study, researchers investigated the anti-inflammatory effects of various pyrazole derivatives. The results showed that this compound reduced the levels of inflammatory markers such as TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory diseases .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C8H10N4 |

| Molecular Weight | 162.19 g/mol |

| Antioxidant Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Antimicrobial Activity | Yes |

| Cancer Cell Line Tested | HeLa |

| Normal Cell Line Tested | L929 |

Q & A

Q. What are the established synthetic routes for 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile, and how do reaction conditions influence yield?

The synthesis of pyrazole-acetonitrile derivatives typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors, followed by functionalization. For example, tert-butyl-substituted pyrazoles are synthesized via hydrazine reactions with β-ketonitriles or β-diketones under reflux in polar aprotic solvents (e.g., ethanol or DMF). Key variables affecting yield include temperature (optimized at 80–100°C), stoichiometry of reactants (1:1 to 1:1.2 molar ratios), and reaction time (8–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the acetonitrile derivative .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what spectral markers distinguish its structure?

Key techniques include:

- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (9H) in 1H NMR, while the pyrazole ring protons resonate between 6.0–7.5 ppm. The acetonitrile group’s carbon is observed at ~115–120 ppm in 13C NMR.

- IR Spectroscopy : A sharp C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., C₉H₁₃N₅ requires 191.1172 g/mol). Cross-reference with synthetic intermediates (e.g., tert-butyl hydrazine derivatives) to validate structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.

- Emergency Measures : In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention if irritation persists.

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture, which may generate hazardous byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path modeling) optimize the synthesis of this compound?

Density Functional Theory (DFT) calculations can model transition states and intermediates to identify energetically favorable pathways. For example:

- Reaction Path Search : Quantum chemical calculations (e.g., using Gaussian or ORCA) predict activation energies for cyclocondensation steps, guiding solvent selection (e.g., DMF lowers energy barriers compared to ethanol).

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics.

- Machine Learning : Train models on existing pyrazole synthesis data to predict optimal conditions (e.g., temperature, catalysts) for novel derivatives. Computational workflows should be validated with small-scale experimental trials .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound?

- Statistical Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify interactions affecting yield.

- Byproduct Analysis : LC-MS or GC-MS can detect impurities (e.g., unreacted hydrazines or oxidized tert-butyl groups). Compare with literature data to trace discrepancies to specific reaction conditions or purification methods.

- Reproducibility Checks : Replicate published procedures with strict adherence to reported conditions, then iteratively adjust variables (e.g., inert atmosphere vs. aerobic conditions) to isolate critical factors .

Q. What strategies are effective for functionalizing the pyrazole ring to enhance bioactivity or material properties?

- Electrophilic Substitution : Introduce halogen groups (e.g., bromine) at the pyrazole C4 position using NBS (N-bromosuccinimide) under radical conditions.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to install aryl groups at C5, leveraging Pd(PPh₃)₄ as a catalyst.

- Nitrile Utilization : Convert the acetonitrile group to tetrazoles (via [3+2] cycloaddition with NaN₃) for coordination chemistry applications. Monitor regioselectivity using 2D NMR (e.g., HSQC) to confirm substitution patterns .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in catalytic systems?

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the pyrazole C3 position, increasing thermal stability (TGA data shows decomposition >250°C).

- Electronic Effects : Electron-donating tert-butyl groups enhance ring aromaticity, reducing susceptibility to electrophilic substitution.

- Catalytic Applications : In coordination complexes (e.g., with Cu or Ru), the tert-butyl group stabilizes metal centers via steric shielding, improving catalyst longevity in oxidation reactions .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace impurities in synthesized batches?

- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI-MS detection to separate and identify impurities (e.g., hydrazine residues or dimerized byproducts).

- Quantitative NMR (qNMR) : Spiking with internal standards (e.g., 1,3,5-trimethoxybenzene) enables precise quantification of impurities ≥0.1% .

Q. How can researchers design experiments to study degradation pathways under varying environmental conditions?

- Accelerated Stability Testing : Expose the compound to UV light (λ = 254 nm), elevated humidity (75% RH), and temperatures (40–60°C) over 4–8 weeks. Monitor degradation via TLC and LC-MS to identify major breakdown products (e.g., hydrolysis of the nitrile to amides) .

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.